molecular formula C9H13NO2 B2374881 1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one CAS No. 2157909-50-5

1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one

Cat. No.: B2374881
CAS No.: 2157909-50-5
M. Wt: 167.208
InChI Key: VQFOWNNHNGMADC-UHFFFAOYSA-N
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Description

1-(5-Oxa-2-azaspiro[34]octan-2-yl)prop-2-en-1-one is a unique chemical compound characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the reaction of cyclohexanone with ammonia and sodium hypochlorite, which leads to the formation of the spirocyclic intermediate. This intermediate is then further reacted with appropriate reagents to introduce the prop-2-en-1-one moiety .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized using continuous-flow synthesis techniques. These methods offer advantages such as better control over reaction conditions, higher efficiency, and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which 1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and lead to desired effects.

Comparison with Similar Compounds

Uniqueness: 1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one is unique due to its combination of oxygen and nitrogen atoms within the spirocyclic ring, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-(5-oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-8(11)10-6-9(7-10)4-3-5-12-9/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFOWNNHNGMADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2(C1)CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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